tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O4. It is a piperidine derivative, characterized by the presence of a nitromethylene group attached to the piperidine ring and a tert-butyl ester group at the carboxylate position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitromethylene compounds under controlled conditions. One common method involves the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with a nitromethylene reagent . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitromethylene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethylene group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Used as a starting material in the synthesis of tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate.
Uniqueness: this compound is unique due to the presence of the nitromethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-(nitromethylidene)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSOMYZEDNYCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C[N+](=O)[O-])CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745336 | |
Record name | tert-Butyl 4-(nitromethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-76-7 | |
Record name | tert-Butyl 4-(nitromethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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